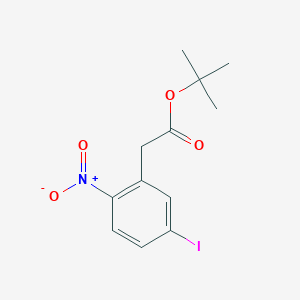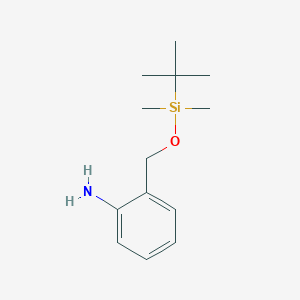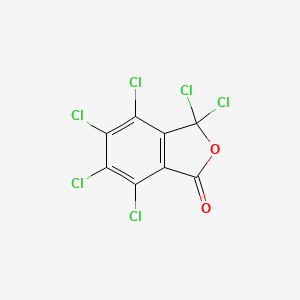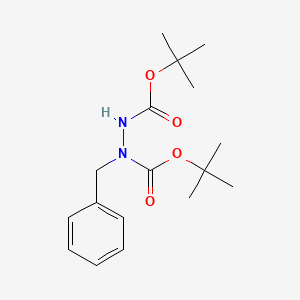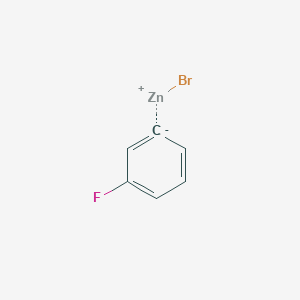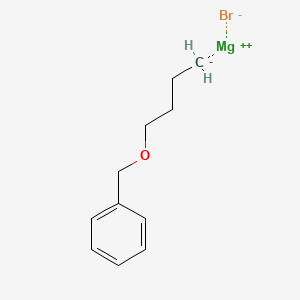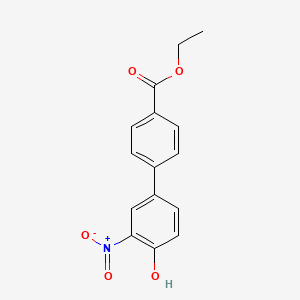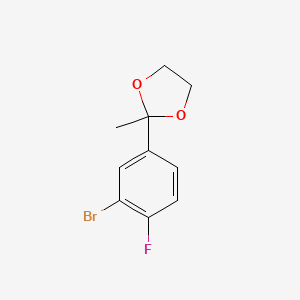
2-(3-Bromo-4-fluorophenyl)-2-methyl-1,3-dioxolane
描述
2-(3-Bromo-4-fluorophenyl)-2-methyl-1,3-dioxolane (2-BFM-1,3-D) is a novel compound that has been recently developed for use in scientific research. It is a fluorinated phenyl ring with a brominated alkyl substituent and a methyl substituent on the dioxolane ring. This compound has been studied for its potential applications in a variety of scientific fields such as organic synthesis, drug discovery, and biochemistry.
科学研究应用
2-(3-Bromo-4-fluorophenyl)-2-methyl-1,3-dioxolane has been studied for its potential applications in a variety of scientific fields. It has been used as a starting material in organic synthesis to synthesize a variety of compounds, including amino acids, peptides, and nucleosides. It has also been studied for its potential use in drug discovery, as its unique structure may enable it to interact with certain biological targets. Additionally, it has been studied for its potential applications in biochemistry, as its unique structure may enable it to interact with certain enzymes or proteins.
作用机制
The mechanism of action of 2-(3-Bromo-4-fluorophenyl)-2-methyl-1,3-dioxolane is not yet fully understood. However, it is believed that the compound binds to certain biological targets, such as enzymes or proteins, through hydrogen bonding or van der Waals interactions. Additionally, the brominated alkyl substituent may be able to interact with the target through hydrophobic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-Bromo-4-fluorophenyl)-2-methyl-1,3-dioxolane are not yet fully understood. However, it has been shown to interact with certain enzymes, such as cytochrome P450 enzymes, and to inhibit their activity. Additionally, it has been shown to interact with certain proteins, such as the estrogen receptor, and to modulate its activity.
实验室实验的优点和局限性
2-(3-Bromo-4-fluorophenyl)-2-methyl-1,3-dioxolane has several advantages for use in laboratory experiments. It is a relatively stable compound, with a low melting point and a high solubility in common organic solvents. Additionally, it can be synthesized in a relatively short time with readily available reagents and solvents. However, it is also important to note that 2-(3-Bromo-4-fluorophenyl)-2-methyl-1,3-dioxolane is a highly reactive compound, and care must be taken to avoid any unwanted side reactions.
未来方向
There are a number of potential future directions for the use of 2-(3-Bromo-4-fluorophenyl)-2-methyl-1,3-dioxolane in scientific research. It could be further studied for its potential use in drug discovery, as its unique structure may enable it to interact with certain biological targets. Additionally, it could be studied for its potential applications in biochemistry, as its unique structure may enable it to interact with certain enzymes or proteins. Finally, it could be used as a starting material in organic synthesis to synthesize a variety of compounds, including amino acids, peptides, and nucleosides.
属性
IUPAC Name |
2-(3-bromo-4-fluorophenyl)-2-methyl-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-10(13-4-5-14-10)7-2-3-9(12)8(11)6-7/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDNWBNNYXLAGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC(=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-fluorophenyl)-2-methyl-1,3-dioxolane | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



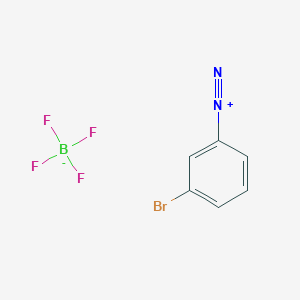

![1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B6316983.png)
